molecular formula C14H8N4O2 B083876 3-Nitro-6H-indolo[2,3-b]quinoxaline CAS No. 13860-55-4

3-Nitro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B083876
CAS No.: 13860-55-4
M. Wt: 264.24 g/mol
InChI Key: FEIUUTDXVTUBOH-UHFFFAOYSA-N
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Description

3-Nitro-6H-indolo[2,3-b]quinoxaline (CAS 13860-55-4) is a nitrogen-rich heterocyclic compound with the molecular formula C14H8N4O2 and a molecular weight of 264.24 g/mol. This compound belongs to the indolo[2,3-b]quinoxaline class of fused heterocycles, which have attracted significant research interest due to their multidimensional functionalization capabilities and profound biological activities . Researchers are particularly interested in this nitro-substituted derivative for its potential in developing novel therapeutic agents. Indolo[2,3-b]quinoxaline derivatives have demonstrated significant promise in medicinal chemistry research, exhibiting a range of pharmacological effects including potent antiviral activity against respiratory pathogens . These compounds have been investigated as potential inhibitors of influenza viruses, SARS coronavirus, and SARS-CoV-2 coronavirus . The planar polyaromatic structure of quinoxaline derivatives enables potential interaction with viral proteins, such as the NS1 protein of influenza virus, and computational docking studies have revealed that certain quinoxaline derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication . Beyond antiviral applications, indoloquinoxaline derivatives have shown diverse biological activities including antitumor, antidiabetic properties, and potential for treating neurodegenerative diseases . Recent research has also explored indolo[2,3-b]quinoxaline amine derivatives for antimycobacterial activity, with studies demonstrating a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv . The nitro group in the 3-position of the indoloquinoxaline scaffold offers potential for further chemical modification, including reduction to the corresponding indoloquinoxalinamines, which can serve as valuable intermediates for developing novel bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13860-55-4

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

3-nitro-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17)

InChI Key

FEIUUTDXVTUBOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

Synonyms

3-Nitro-6H-indolo[2,3-b]quinoxaline

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 6H-Indolo[2,3-b]quinoxaline Core

The foundational 6H-indolo[2,3-b]quinoxaline structure is a planar, fused heterocyclic system that has been the subject of considerable synthetic interest. bohrium.comresearchgate.net The methodologies for its creation range from classical condensation reactions to modern metal-catalyzed approaches.

The most traditional and widely employed method for synthesizing the 6H-indolo[2,3-b]quinoxaline core is the direct condensation reaction between an isatin (B1672199) derivative and a 1,2-diaminobenzene (also known as o-phenylenediamine). bohrium.comresearchgate.netbenthamscience.com This reaction, often referred to as the Phillips condensation, typically involves heating the two reactants in a suitable solvent.

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the 1,2-diaminobenzene on the C3-carbonyl group of the isatin, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization and aromatization lead to the final tetracyclic product. Various solvents and catalysts can be employed to facilitate this transformation. For instance, the condensation can be carried out by refluxing the reactants in glacial acetic acid or methanol with an acid catalyst. researchgate.net Microwave-assisted synthesis in water has also been reported as a greener and efficient alternative. bhu.ac.in This method is versatile, allowing for the synthesis of various substituted derivatives by choosing appropriately substituted isatins or 1,2-diaminobenzenes. bohrium.comresearchgate.net

Reactant 1Reactant 2ConditionsProductYield
Isatin1,2-DiaminobenzeneGlacial Acetic Acid, Reflux6H-Indolo[2,3-b]quinoxaline85%
1-Long chain alkyl-indoline-2,3-dioneso-Phenylenediamine (B120857)Xylene, Reflux, 12h6-Alkyl-6(H)-indolo[2,3-b]quinoxalines62-66% researchgate.net
Isatin Derivatives1,2-DiaminocyclohexaneMethanol, Acetic Acid, Reflux1,2,3,4-Tetrahydro-indolo[2,3-b]quinoxalinesN/A researchgate.net
N-substituted isatin1,2-DiaminobenzeneWater, Microwave Irradiation, 5-8 minSubstituted 6H-indolo[2,3-b]quinoxalinesGood to Excellent bhu.ac.in

More contemporary strategies for the synthesis of the indolo[2,3-b]quinoxaline core leverage the power of palladium-catalyzed cross-coupling reactions. These methods offer alternative pathways that can provide access to derivatives that are difficult to obtain through classical condensation.

One such approach involves a one-pot procedure using Pd-catalyzed two-fold C-N coupling and C-H activation reactions starting from 2,3-dibromoquinoxaline to produce various derivatives. rsc.orgnih.gov Another two-step strategy has been developed which is based on an initial Pd-catalyzed Suzuki coupling reaction followed by an annulation step involving a Pd-catalyzed two-fold C-N coupling with amines. rsc.orgnih.gov A different pathway utilizes a sequence of Buchwald-Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction) to construct the core. nih.gov These palladium-catalyzed routes expand the synthetic toolkit available for creating the indolo[2,3-b]quinoxaline scaffold and its analogues. jomardpublishing.com

Strategies for the Introduction and Modification of the Nitro Group at Position 3 and Other Positions

The introduction of a nitro group onto the 6H-indolo[2,3-b]quinoxaline scaffold can be achieved through two primary strategies: by using a nitro-substituted precursor during the core synthesis or by direct nitration of the pre-formed heterocyclic system.

A straightforward and regioselective method to synthesize nitro-substituted 6H-indolo[2,3-b]quinoxalines is to begin with a nitrated precursor. The use of 5-nitroisatin (B147319) in the classical condensation reaction with o-phenylenediamine directly yields the 3-nitro-6H-indolo[2,3-b]quinoxaline isomer. bohrium.com The numbering of the final indolo[2,3-b]quinoxaline system places the nitro group at the 3-position, originating from the 5-position of the isatin starting material. This "bottom-up" approach is highly effective as it unambiguously establishes the position of the nitro group on the final molecule, avoiding the formation of other positional isomers that can occur with direct nitration. 5-Nitroisatin is a commercially available reactant used in the preparation of various potential antibacterial, antifungal, and anticonvulsant agents. sigmaaldrich.com

Isatin PrecursorDiamine ReactantProductReference
5-Nitroisatino-PhenylenediamineThis compound bohrium.com

Direct nitration of the parent 6H-indolo[2,3-b]quinoxaline molecule offers an alternative "top-down" approach. However, this method can present challenges regarding regioselectivity, often yielding a mixture of products. The specific position of nitration is influenced by the reaction conditions and the inherent electronic properties of the tetracyclic system. Research has shown that direct nitration can lead to substitution at various positions. For instance, the synthesis of a 9-nitro derivative has been reported, which can serve as an intermediate for further chemical modifications. bohrium.com The precise control of reaction conditions is crucial to achieve positional specificity in direct nitration reactions.

Once the nitro group is incorporated into the 6H-indolo[2,3-b]quinoxaline structure, it serves as a versatile chemical handle for further derivatization. One of the most common and useful transformations of the nitro group is its reduction to a primary amino group (-NH2). This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the molecule.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process in organic synthesis. nih.gov This reduction can be accomplished using a variety of reagents and conditions. Common methods include the use of metals in acidic media (e.g., tin(II) chloride in hydrochloric acid, or iron in acetic acid), or catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst). nih.govorganic-chemistry.org The resulting amino derivative, such as 3-amino-6H-indolo[2,3-b]quinoxaline, can then be used as a building block for the synthesis of a wide range of other derivatives through reactions characteristic of primary aromatic amines, such as diazotization, acylation, and alkylation. The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to yield the final amine. nih.gov

Synthesis of Advanced this compound Derivatives and Analogs

The core structure of this compound serves as a foundational scaffold for the development of more complex derivatives and analogs. Synthetic strategies are employed to modify this structure, aiming to enhance or alter its chemical and biological properties. These modifications primarily involve substitutions at the nitrogen atom of the indole (B1671886) ring, the introduction of various side chains, the formation of charged species, and the creation of hybrid molecules.

N-alkylation at the indole nitrogen (position 6) of the indolo[2,3-b]quinoxaline ring system is a common strategy to introduce a variety of functional groups. This transformation is typically achieved by reacting the parent heterocycle with alkyl halides. For instance, the condensation of 1-alkyl-isatins with o-phenylenediamine is a method used to produce 6-alkyl-6H-indolo[2,3-b]quinoxalines. researchgate.net In one study, long-chain alkyl groups (decyl, tetradecyl, and hexadecyl) were successfully introduced at the 6-position by reacting the corresponding 1-alkyl-indoline-2,3-diones with o-phenylenediamine in refluxing xylene. researchgate.net Similarly, reacting 2-methyl-6H-indolo[2,3-b]quinoxaline with benzyl chloride can yield the N-benzylated derivative. connectjournals.com These methods demonstrate the versatility of N-alkylation for creating derivatives with varying lipophilicity and steric properties.

Building upon N-alkylation, more complex side chains, particularly those containing amino groups, have been incorporated into the indolo[2,3-b]quinoxaline scaffold. These basic side chains are of interest as they can influence the molecule's solubility and its ability to interact with biological targets. A notable example is the synthesis of 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, which has been evaluated for its antiviral activities. sapub.orgscispace.com The presence of the dimethylaminoethyl side chain is cited as a factor that improves biological activity, likely due to its DNA binding properties. sapub.orgscispace.com The synthesis of such compounds generally involves the use of alkylating agents that already contain the desired amino group, often protected if necessary, which is then coupled to the indole nitrogen.

The synthesis of quaternary ammonium salts introduces permanent positive charges into the molecular structure, which can significantly alter its physical and biological properties. In the context of quinoxaline (B1680401) derivatives, quaternization is a known chemical transformation. sapub.org This is typically achieved by treating a nitrogen-containing compound, such as one with a tertiary amine in a side chain or a nitrogen atom within a heterocyclic ring, with an alkyl halide. For example, the nitrogen atoms in 2,3-di(pyridin-2-yl)quinoxaline can be quaternized. sapub.org While not specific to the 3-nitro derivative, the general principle involves the reaction of a precursor, such as an N-alkylated indolo[2,3-b]quinoxaline bearing a tertiary amine on its side chain, with an alkyl halide to form the quaternary ammonium salt. The synthesis of dicationic salts would involve molecules containing two nitrogen atoms capable of being quaternized. The synthesis of various N-alkyl heterocyclic quaternary ammonium salts often utilizes microwave-assisted methods to improve yields and shorten reaction times. mdpi.com

Creating hybrid molecules by combining the this compound core with other pharmacologically relevant heterocycles is a modern synthetic strategy. This approach aims to develop multifunctional agents by integrating the properties of two different molecular scaffolds.

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for creating triazole-containing hybrids. rsc.org A general approach involves synthesizing an alkyne-functionalized indolo[2,3-b]quinoxaline and reacting it with an organic azide, or vice versa. rsc.org This has been used to prepare a series of 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines. rsc.orgresearchgate.net Another strategy involves linking indolo-triazolo-pyridazine thiones with 2,3-bis(bromomethyl)quinoxaline to create complex hybrid systems. nih.gov

Chloroquinoline Hybrids: Molecular hybridization has also been employed to link the indolo[2,3-b]quinoxaline scaffold with 7-chloroquinoline, a core component of several antimalarial drugs. documentsdelivered.com The design and synthesis of these hybrids aim to create compounds with potential anti-plasmodial activity. documentsdelivered.com

Spectroscopic Characterization Techniques in Synthetic Verification

The structural confirmation of newly synthesized this compound derivatives relies heavily on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) is indispensable for providing detailed information about the molecular framework.

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation and verification of indolo[2,3-b]quinoxaline derivatives. nih.gov These techniques provide precise information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected structure and the identification of substituent placement.

¹H NMR Spectroscopy: The ¹H NMR spectra of indolo[2,3-b]quinoxalines typically show characteristic signals for the aromatic protons in the downfield region, generally between δ 7.0 and 9.5 ppm. connectjournals.com The specific chemical shifts and coupling constants of these protons provide a unique fingerprint of the substitution pattern on the fused ring system. For N-alkylated derivatives, signals corresponding to the protons on the alkyl chain appear in the upfield region. For example, in 6-alkyl-6H-indolo[2,3-b]quinoxalines, the methylene protons (NCH₂) directly attached to the indole nitrogen typically appear as a triplet around δ 4.50-4.60 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for all unique carbon atoms in the molecule. The aromatic carbons of the indolo[2,3-b]quinoxaline core resonate in the range of approximately δ 110–150 ppm. researchgate.net The carbons of the N-alkyl side chains are observed at higher field strengths. For instance, the NCH₂ carbon in 6-alkyl derivatives appears around δ 41-43 ppm. researchgate.net The presence and position of substituents like the nitro group significantly influence the chemical shifts of nearby carbon atoms, which is crucial for confirming the regiochemistry of the molecule.

The following table provides representative NMR data for related indolo[2,3-b]quinoxaline structures, illustrating the typical chemical shift ranges.

Compound/Fragment ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Aromatic Protons7.34 - 8.37 researchgate.net110.75 - 149.24 researchgate.net
N-CH₂ (Alkyl Chain)~4.50 - 4.60 (triplet) researchgate.net~41.44 - 43.13 researchgate.net
Alkyl Chain CH₂~1.21 - 1.91 (multiplet) researchgate.net~22.33 - 31.66 researchgate.net
Indole NH (unsubstituted)~9.42 (singlet) N/A

Mass Spectrometry (MS, MALDI-TOF)

Mass spectrometry is a critical tool for confirming the molecular weight and structural features of this compound.

Electron Ionization Mass Spectrometry (EI-MS): The molecular formula of this compound is C₁₄H₈N₄O₂, corresponding to a molar mass of 264.24 g/mol . In an EI mass spectrum, the most prominent feature would be the molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of approximately 264. The fragmentation pattern is characteristic of nitroaromatic compounds and would likely involve the following key losses:

Loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 218.

Loss of nitric oxide (NO), leading to a fragment ion at m/z 234.

Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for such heterocyclic systems.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. For the analysis of this compound, a suitable matrix must be chosen to co-crystallize with the analyte and absorb the laser energy. Common matrices for small organic molecules of this type include α-Cyano-4-hydroxycinnamic acid (α-CHCA) and 2,5-Dihydroxybenzoic acid (DHB). tcichemicals.com The resulting spectrum would be dominated by the protonated molecule [M+H]⁺ at m/z 265, providing clear confirmation of the compound's molecular weight.

Table 1. Expected Mass Spectrometry Data for this compound.
Ionm/z (Calculated)TechniqueSignificance
[M]⁺˙264EI-MSMolecular Ion
[M+H]⁺265MALDI-TOFProtonated Molecule
[M-NO₂]⁺218EI-MSFragment from loss of nitro group
[M-NO]⁺234EI-MSFragment from loss of nitric oxide

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands corresponding to its distinct structural components. The spectrum of the parent 6H-indolo[2,3-b]quinoxaline provides a reference for the core structure's vibrations. nist.gov

The key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1550-1490 cm⁻¹ region and a symmetric stretch in the 1355-1315 cm⁻¹ region.

N-H Stretch: The indole moiety contains a secondary amine (N-H) group, which would produce a moderate to sharp absorption band around 3500-3200 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). scialert.net

C=N and C=C Stretching: The fused aromatic system contains both C=C (from the benzene (B151609) and indole rings) and C=N (from the quinoxaline ring) bonds. These stretching vibrations give rise to a series of sharp, medium-to-strong bands in the 1650-1450 cm⁻¹ region of the spectrum.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong bands in the 900-675 cm⁻¹ region, and their exact positions can provide information about the substitution pattern of the aromatic rings.

Table 2. Characteristic Infrared Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500–3200N-H StretchIndole N-H
3100–3000C-H StretchAromatic C-H
1650–1450C=N and C=C StretchAromatic Ring System
1550–1490Asymmetric StretchNitro (NO₂)
1355–1315Symmetric StretchNitro (NO₂)
900–675C-H Out-of-Plane BendAromatic C-H

Photophysical and Spectroscopic Investigations

Electronic Absorption and Emission Properties

While specific experimental data for 3-Nitro-6H-indolo[2,3-b]quinoxaline is not extensively detailed in the surveyed literature, its properties can be inferred from the behavior of the parent scaffold and related substituted quinoxaline (B1680401) derivatives. The electronic properties are largely dominated by the 6H-indolo[2,3-b]quinoxaline chromophore. nih.gov

The 6H-indolo[2,3-b]quinoxaline framework possesses an intrinsic donor-acceptor character due to the fusion of the electron-donating indole (B1671886) segment with the electron-accepting quinoxaline segment. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. The presence of a strongly electron-withdrawing nitro group at the 3-position is expected to significantly enhance this ICT character by further lowering the energy of the lowest unoccupied molecular orbital (LUMO) localized on the quinoxaline portion. This would likely result in strong ICT absorption bands in its electronic spectrum. For related indoloquinoxaline derivatives, ICT transitions have been observed in the 501–561 nm range. researchgate.net

Molecules with strong ICT character in their excited state often exhibit significant solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. For various quinoxaline derivatives, absorption and emission maxima have been observed to shift to red (longer wavelengths) with increasing solvent polarity. researchgate.net This phenomenon occurs because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence. Given the anticipated strong ICT nature of this compound, its fluorescence spectrum is expected to show a pronounced red shift in polar solvents.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution are induced to emit light upon aggregation in the solid state. While AIE properties have been explored in some complex, liquid crystalline derivatives of indolo[2,3-b]quinoxaline, there is no specific information available in the reviewed literature to confirm or deny this behavior for this compound itself.

Electrochemical Behavior

The electrochemical properties of this compound are critical for its potential application in organic electronics, where it could function as an n-type (electron-transporting) material.

The parent 6H-indolo[2,3-b]quinoxaline scaffold is known to be a good electron-transporting material due to the electron-deficient nature of the quinoxaline ring system. nih.gov The introduction of a nitro group, one of the strongest electron-withdrawing groups, is expected to facilitate the reduction of the molecule. This would result in a lower (less negative) reduction potential compared to the unsubstituted parent compound. Studies on other quinoxaline derivatives have shown that electron-withdrawing substituents make the reduction process easier. abechem.com This enhanced electron-accepting ability suggests that this compound would have favorable electron transport characteristics. For some related indoloquinoxaline dyes, the LUMO levels, which relate to the reduction potential, have been found to be in the range of -3.29 to -3.43 eV. researchgate.net

Cyclic voltammetry is a key technique for investigating redox behavior. For the 6H-indolo[2,3-b]quinoxaline scaffold, studies have shown an irreversible reduction process corresponding to the addition of an electron to the quinoxaline segment. nih.gov In studies of other nitro-substituted quinoxalines, the pyrazine (B50134) ring is typically the first part of the molecule to be reduced. abechem.comnih.gov This is followed by a subsequent, irreversible reduction of the nitro group itself at more negative potentials. abechem.com Therefore, the cyclic voltammogram of this compound in an aprotic solvent is predicted to exhibit at least two reduction events: a quasi-reversible or reversible wave at a less negative potential corresponding to the formation of a radical anion on the indoloquinoxaline ring system, and a second, irreversible wave at a more negative potential associated with the reduction of the nitro group.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₄H₈N₄O₂
CAS Number 13860-55-4
Photophysical Data Not available in cited literature

Table 2: Expected Electrochemical Behavior of this compound Based on Related Compounds

Feature Expected Characteristic Rationale/Reference
Reduction Potential Lower (less negative) than parent 6H-indolo[2,3-b]quinoxaline The nitro group is strongly electron-withdrawing, facilitating reduction. abechem.com
First Reduction Event Reversible or quasi-reversible 1-electron reduction of the quinoxaline ring system The pyrazine ring is the primary electroactive center. nih.gov
Second Reduction Event Irreversible multi-electron reduction of the nitro group This process occurs at a more negative potential than the ring reduction. abechem.com

Circular Dichroism (CD) Spectroscopy in Chiral Derivative Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical investigation of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of a molecule. In the context of 6H-indolo[2,3-b]quinoxaline derivatives, the introduction of a chiral center or the existence of axial chirality (atropisomerism) can lead to non-superimposable mirror images (enantiomers) that are distinguishable by CD spectroscopy.

The chromophoric indolo[2,3-b]quinoxaline scaffold itself is achiral. However, the attachment of chiral substituents or the restricted rotation around a single bond can induce chirality in the molecule. The resulting chiroptical properties are highly sensitive to the spatial arrangement of the atoms, making CD spectroscopy an invaluable tool for assigning the absolute configuration and studying the conformational properties of these chiral derivatives.

Detailed research into the chiroptical properties of steroidal quinoxalines provides significant insights that can be extrapolated to understand the behavior of chiral this compound derivatives. In these systems, the chirality is often defined by the helicity of the molecule, which can be designated as P (plus) for a right-handed helix or M (minus) for a left-handed helix. The sign and intensity of the Cotton effects observed in the CD spectrum are directly related to this helicity.

A study on steroidal quinoxalines demonstrated that the nature of substituents on the quinoxaline ring significantly influences the CD spectra. For instance, unsubstituted and methyl-substituted steroidal quinoxalines were found to exhibit positive Cotton effects at specific wavelengths, which was indicative of a P-helicity. mdpi.com Conversely, the introduction of a chloro-substituent resulted in a distinctly different CD profile, highlighting the sensitivity of the technique to electronic and steric changes within the chiral environment. mdpi.com

The CD spectra of these types of compounds typically display multiple bands, and it has been established that for quinoxaline systems, two to three CD bands can be expected depending on the specific substituents and the solvent used for the analysis. mdpi.com The major CD band is often used to assign the helicity of the non-aromatic ring system. mdpi.com For example, a positive Cotton effect within the 1B2u transition (α-band) can be correlated to P-helicity in the absence of certain pseudoaxial substituents. mdpi.com

While specific CD spectroscopic data for chiral derivatives of this compound are not extensively documented in the public domain, the principles derived from closely related chiral quinoxaline systems provide a solid foundation for their analysis. The presence of the nitro group at the 3-position would be expected to significantly modulate the electronic transitions of the indolo[2,3-b]quinoxaline chromophore and, consequently, influence the chiroptical properties of any chiral derivatives. The analysis would involve correlating the observed Cotton effects to the absolute configuration of the chiral centers or the helical sense of atropisomers.

Below is an interactive data table illustrating the type of data obtained from CD analysis of chiral quinoxaline derivatives, based on the findings for steroidal quinoxalines. mdpi.com

CompoundSubstituentWavelength of Major Cotton Effect (nm)Sign of Cotton EffectAssigned Helicity
Steroidal Quinoxaline Derivative 1Unsubstituted238PositiveP
Steroidal Quinoxaline Derivative 2Methyl240PositiveP
Steroidal Quinoxaline Derivative 3Chloro-Different CD Behavior-

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties of indolo[2,3-b]quinoxaline systems. By calculating the electron density, DFT methods can accurately predict molecular geometries and orbital energies. Time-dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the simulation of electronic absorption spectra. ias.ac.inresearchgate.net

The first step in most computational studies is the optimization of the molecule's ground-state geometry. For the 6H-indolo[2,3-b]quinoxaline scaffold, calculations generally predict a planar, rigid, fused heterocyclic structure. nih.goveurekaselect.comresearchgate.net Theoretical studies on similar quinoxaline (B1680401) derivatives, such as 2,3-diphenylfuro[3,2-b]-quinoxaline, have shown that calculated bond lengths and angles using DFT methods (like B3LYP) are in good agreement with experimental X-ray diffraction data. uctm.edu

In the case of nitro-substituted quinoxalines, such as 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline, structural analysis reveals that the nitro group is often nearly coplanar with the quinoxaline ring system. nih.govresearchgate.net This planarity suggests significant electronic conjugation between the nitro group and the heterocyclic core. For 3-Nitro-6H-indolo[2,3-b]quinoxaline, DFT calculations would likely confirm a largely planar geometry, which is crucial for its primary mechanism of action as a DNA intercalating agent. researchgate.net

Table 1: Representative Bond and Angle Data for Quinoxaline Derivatives from DFT Studies
ParameterDescriptionTypical Calculated ValueReference
C=O Bond LengthIn quinoxaline-2,3-dione derivatives1.215 - 1.217 Å uctm.edu
C-N Bond LengthWithin the quinoxaline ring~1.40 Å uctm.edu
Dihedral AngleBetween nitro group and quinoxaline plane~7.8° nih.gov
Dihedral AngleBetween fused rings< 3° uctm.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and reactivity. The 6H-indolo[2,3-b]quinoxaline core possesses an intrinsic donor-acceptor (D-A) architecture, where the electron-rich indole (B1671886) moiety acts as the donor and the electron-deficient quinoxaline part serves as the acceptor. researchgate.net

DFT calculations are widely used to compute the energy levels of these orbitals. researchgate.netscispace.com The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. The introduction of a strong electron-withdrawing nitro group at the 3-position is expected to significantly lower the energy of the LUMO, enhancing the electron-accepting character of the quinoxaline system. Studies on related indolo[2,3-b]quinoxaline dyes have shown that LUMO energy levels can range from -3.29 to -3.43 eV. researchgate.netresearchgate.net The specific functional used in the DFT calculation, such as B3LYP or wB97X-D, can influence the exact energy values obtained. reddit.com

The energy difference between the HOMO and LUMO levels is known as the energy band gap (Eg). This value is a key indicator of molecular stability, chemical reactivity, and optical properties. A smaller energy gap generally corresponds to a molecule that is more easily excitable, often resulting in the absorption of longer wavelengths of light.

For indolo[2,3-b]quinoxaline derivatives, the energy gap can be tuned by chemical modification. Theoretical calculations for various derivatives have shown that the HOMO-LUMO gap influences the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net For instance, in a study of 2,3-diphenylquinoxaline (B159395) derivatives, the calculated band gaps were in the range of 2.56-2.67 eV. researchgate.net The presence of the 3-nitro substituent in this compound would be predicted to narrow the HOMO-LUMO gap compared to the unsubstituted parent compound, likely shifting its absorption spectrum to the red (longer wavelengths).

Table 2: Calculated Frontier Orbital Energies and Band Gaps for Related Quinoxaline Derivatives
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
Anthraquinone-Indoloquinoxaline Dyes--3.29 to -3.43- researchgate.netscispace.com
2,3-Diphenylquinoxaline Derivatives-5.60 to -5.83-3.04 to -3.162.56 to 2.67 researchgate.net

TD-DFT calculations are employed to simulate electronic absorption (UV-Vis) spectra by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.in These calculations can rationalize the observed spectroscopic properties of indolo[2,3-b]quinoxaline derivatives.

For this class of compounds, the absorption spectra typically show multiple bands. High-energy bands are attributed to localized π–π* and n–π* transitions within the aromatic system. researchgate.net A lower-energy band, which is highly sensitive to the molecular structure, is often assigned to an intramolecular charge transfer (ICT) transition from the indole donor to the quinoxaline acceptor. researchgate.netresearchgate.net For this compound, TD-DFT would predict a prominent ICT band, with its position and intensity directly related to the HOMO-LUMO transition and influenced by the potent electron-withdrawing nature of the nitro group. Such calculations help confirm the D-A nature of the molecule and explain its color and photophysical behavior. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

The primary mechanism of pharmacological action for many 6H-indolo[2,3-b]quinoxaline derivatives is their interaction with DNA. nih.goveurekaselect.comresearchgate.net The planar structure of the molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov This intermolecular interaction disrupts DNA replication and transcription, leading to cytotoxic effects. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool for studying such complex intermolecular processes at an atomic level. An MD simulation could model the dynamics of a this compound molecule approaching and binding to a DNA segment. Such simulations can provide insights into:

The preferred binding orientation and intercalation site (e.g., preference for GC-rich sequences). nih.gov

The key intermolecular forces driving the interaction, such as π-stacking between the planar quinoxaline core and the DNA base pairs, as well as electrostatic and van der Waals forces. mdpi.com

The conformational changes in both the drug and the DNA upon binding.

The calculation of binding free energies, which quantify the strength of the interaction.

Experimental studies have shown that the thermal stability of the drug-DNA complex is a critical parameter for biological activity and that this stability is highly dependent on the substituents attached to the indoloquinoxaline nucleus. nih.govresearchgate.net MD simulations can rationalize these findings by showing how different substituents, like the 3-nitro group, affect the binding affinity and the stability of the intercalated complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the 6H-indolo[2,3-b]quinoxaline scaffold, QSAR studies have been successfully applied to model their cytotoxic activity against cancer cell lines. tandfonline.comresearchgate.net

In a representative study, a series of 14 6H-indolo[2,3-b]quinoxaline derivatives were synthesized and tested for their cytotoxicity against the human leukemia (HL-60) cell line. tandfonline.com The resulting activity data (IC₅₀ values) were then used to build a QSAR model using multiple linear regression. The model relates the biological activity to calculated molecular descriptors, which are numerical representations of the compounds' physicochemical properties. tandfonline.com

The study concluded that the cytotoxicity of these derivatives could be effectively modeled by a combination of thermodynamic, electronic, and spatial descriptors. tandfonline.com The derived QSAR model suggested that increased cytotoxic potency could be achieved by incorporating cyclic substituents or substituents with primary carbon atoms. nih.govtandfonline.comresearchgate.net Although this compound was not explicitly part of this specific study set, the QSAR model provides a clear framework for predicting its potential activity and for designing future derivatives with improved therapeutic profiles.

Table 3: Molecular Descriptors Used in a QSAR Study of 6H-indolo[2,3-b]quinoxaline Derivatives
Descriptor TypeDescriptor NameDescription
ThermodynamicHeat of FormationThe standard enthalpy change when the compound is formed from its constituent elements.
ThermodynamicMolar RefractivityA measure of the total polarizability of a mole of a substance.
ElectronicDipole MomentA measure of the separation of positive and negative electrical charges within the molecule.
ElectronicTotal EnergyThe total energy of the molecule in its optimized conformation.
SpatialConnolly Accessible AreaThe area of the molecule's surface that is accessible to a solvent molecule.
SpatialOvalityA measure of how much the shape of the molecule deviates from a perfect sphere.

This table is based on descriptors typically used in QSAR studies for this class of compounds as described in the reference. tandfonline.com

Derivation of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological potency of compounds based on their physicochemical properties. While specific QSAR models for this compound are not extensively documented in publicly available research, studies on analogous 6H-indolo[2,3-b]quinoxaline derivatives provide a strong foundation for the development of such predictive tools.

A notable study on a series of 6H-indolo[2,3-b]quinoxaline derivatives, including a compound with a carboxylic acid group at the 3-position (a different electron-withdrawing group), has demonstrated the utility of QSAR in modeling their cytotoxic activity against human leukemia (HL-60) cells. mdpi.comresearchgate.netnih.govresearchgate.net The developed QSAR models in such studies typically utilize a range of molecular descriptors to correlate with biological activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). For this compound, the strong electron-withdrawing nature of the nitro group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, and specific steric parameters). The position and orientation of the nitro group on the indoloquinoxaline scaffold would be a key steric factor.

Hydrophobic Descriptors: These describe the lipophilicity of the compound (e.g., LogP), which is crucial for its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, capturing aspects of its connectivity and branching.

To derive a predictive model for the biological potency of this compound, a series of analogues with variations in substitution would be synthesized and their biological activities (e.g., IC50 values against a specific cancer cell line) would be determined. These experimental values would then be correlated with the calculated molecular descriptors using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The resulting equation would constitute the QSAR model, capable of predicting the potency of new, unsynthesized derivatives.

Influence of Structural Descriptors, including Nitro Group Position and Nature, on Activity

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is highly dependent on their structural features. researchgate.netresearchgate.netnih.gov The position and nature of substituents on the heterocyclic core play a critical role in their interaction with biological targets, which are often DNA and associated enzymes like topoisomerases. researchgate.netnih.gov

The introduction of a nitro group , a potent electron-withdrawing group, at the 3-position of the 6H-indolo[2,3-b]quinoxaline scaffold is expected to significantly modulate its biological activity. Studies on similar heterocyclic systems have shown that electron-withdrawing groups can enhance biological activities, including antimicrobial and anticancer effects. The increased electron deficiency of the aromatic system can facilitate intercalation into the DNA double helix, a primary mechanism of action for many indoloquinoxaline derivatives. researchgate.netnih.gov

The position of the nitro group is also crucial. Its placement at the 3-position would influence the planarity and electronic distribution of the entire molecule, which are key determinants for effective DNA intercalation. The thermal stability of the complex formed between the compound and DNA is a critical parameter for its pharmacological activity. researchgate.netnih.gov The specific orientation of the nitro group within the DNA grooves could either enhance or hinder this interaction.

The nature of the substituent , in this case, the nitro group, imparts specific electronic and steric properties. The strong negative inductive and resonance effects of the nitro group would decrease the electron density of the indoloquinoxaline ring system. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.

A QSAR study on related 6H-indolo[2,3-b]quinoxaline derivatives suggested that for increased cytotoxic potency, the incorporation of cyclic substituents or substituents with primary carbon atoms is favorable. mdpi.comresearchgate.netnih.govresearchgate.net While this does not directly describe a nitro group, it highlights the sensitivity of the scaffold to substitution. A comprehensive QSAR analysis of a series of nitro-substituted indoloquinoxalines would be necessary to precisely quantify the influence of the nitro group's position and electronic effects on biological potency.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking simulations are invaluable for elucidating its potential mechanism of action at the atomic level. The primary biological targets for many indoloquinoxaline derivatives are DNA and topoisomerase enzymes. researchgate.netnih.gov

DNA Intercalation: The planar structure of the 6H-indolo[2,3-b]quinoxaline core is well-suited for intercalation between the base pairs of DNA. Docking simulations can model this process, providing insights into:

Binding Affinity: The calculated binding energy can predict the stability of the compound-DNA complex.

Binding Mode: The simulation can reveal the specific orientation of the molecule within the DNA minor or major groove.

Intermolecular Interactions: It can identify the key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. The nitro group at the 3-position could potentially form hydrogen bonds with the DNA base pairs or the sugar-phosphate backbone, further stabilizing the intercalated complex.

Inhibition of Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. They are well-established targets for anticancer drugs. Molecular docking can be used to simulate the interaction of this compound with the active site of topoisomerases (e.g., Topoisomerase I or II). Such simulations can predict whether the compound can bind to the enzyme-DNA complex and prevent the re-ligation of the DNA strand, leading to cell death. The docking results can highlight specific amino acid residues in the enzyme's active site that are critical for binding.

Structure Activity Relationship Sar Studies

Correlation of Molecular Modifications with Biological Activities

The biological profile of indolo[2,3-b]quinoxalines is intricately linked to their structural features. The planar, fused heterocyclic system is a key determinant of the primary mechanism of action for many of its derivatives, which involves intercalation into DNA. nih.govresearchgate.net The stability of the resulting DNA-ligand complex is a crucial factor for the observed anticancer and antiviral activities. nih.govresearchgate.netresearchgate.net This stability is, in turn, governed by the specific substituents and side chains attached to the indolo[2,3-b]quinoxaline nucleus. nih.govresearchgate.net

Influence of Substituents on the Indole (B1671886) Moiety (e.g., Nitro Group at Position 3)

The introduction of substituents onto the indole portion of the molecule can dramatically alter its biological efficacy. While specific data on the 3-nitro substitution is detailed in the subsequent sections, the general principle holds that modifications to this ring system are pivotal. For instance, the fusion of an additional benzene (B151609) ring to the indole moiety, creating a benzo[e]indolo[2,3-b]quinoxaline system, has been shown to significantly increase DNA binding affinity. However, this structural change also leads to a notable reduction in antiviral activity.

Effects of Substituents on the Quinoxaline (B1680401) Moiety

Modifications to the quinoxaline ring system are instrumental in tuning the biological and physicochemical properties of indolo[2,3-b]quinoxaline derivatives. The introduction of various substituents can influence everything from antimicrobial activity to performance in electronic applications.

For example, research on 2,3-disubstituted quinoxalines has demonstrated that symmetrical substitutions often lead to more significant antibacterial activity compared to asymmetrical substitutions. nih.gov Specifically, the presence of 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2 and/or 3-positions has been associated with good to moderate antibacterial activity. nih.gov Conversely, the incorporation of piperidino or morpholino groups at these positions tends to reduce antibacterial efficacy. nih.gov

In a different context, the strategic placement of tert-butyl groups on the quinoxaline ring of indolo[2,3-b]quinoxalines was shown to dramatically increase their solubility in acetonitrile, a desirable property for applications in nonaqueous redox flow batteries. acs.org This demonstrates that substituents on the quinoxaline moiety can be used to modulate the molecule's physical properties, which can, in turn, affect its biological availability and interactions.

Role of N-Substitution and Side Chain Architecture (Length, Polarity, Charge, Steric Bulk)

The substituent at the N-6 position of the indolo[2,3-b]quinoxaline core, along with the architecture of its side chain, plays a pivotal role in defining the compound's biological activity and target specificity. nih.govresearchgate.net The length, polarity, charge, and steric bulk of this side chain can all influence the molecule's interaction with DNA and proteins. nih.govresearchgate.net

Studies have shown that the orientation of the side chain, particularly its interaction with the minor groove of DNA, is a key determinant of the stability of the DNA-ligand complex. nih.govresearchgate.net For instance, the presence of a dimethylaminoethyl side chain has been a feature of several biologically active indolo[2,3-b]quinoxaline derivatives. researchgate.netnih.gov This type of side chain can introduce a positive charge at physiological pH, which can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

The nature of the N-substituent can also impact the compound's cytotoxic profile. N-alkyl-substituted indolo[2,3-b]quinoline derivatives have been found to exhibit significant antimicrobial and cytotoxic activities. nih.gov Furthermore, the introduction of cyclic substituents or those with primary carbon atoms has been suggested by QSAR studies to be a promising strategy for enhancing the cytotoxic potency of 6H-indolo[2,3-b]quinoxaline derivatives. researchgate.net

The following table summarizes the influence of various N-6 side chains on the biological activity of indolo[2,3-b]quinoxalines:

Side Chain at N-6 Key Features Impact on Biological Activity
2-Aminoethyl Basic side chain Potent interferon inducers and antiviral agents with low toxicity. researchgate.net
2-Dimethylaminoethyl Basic, tertiary amine Non-specific DNA intercalation with AT-specific interactions in oligonucleotides. researchgate.net
Bromo and N-substituted Halogenated with alkyl/aryl groups Broad-spectrum antitumor activity and inhibition of cdc25 kinase. researchgate.net

Specific Insights from Nitro-Substituted Analogues

The introduction of a nitro group, particularly at the 3-position of the indolo[2,3-b]quinoxaline scaffold, imparts unique properties that can significantly enhance its biological activity. This is largely attributed to the electron-withdrawing nature of the nitro group and its potential for bioreduction.

Enhanced DNA Binding Affinity through Nitro Substitution

The presence of a nitro group can lead to a more potent interaction with DNA. In a related class of compounds, the benzothiazolo[3,2-a]quinolinium chlorides, the nitro-substituted analogue (NBQ-91) was shown to bind covalently to DNA upon reduction of the nitro functionality, particularly under hypoxic conditions. nih.gov This covalent binding is a distinct mechanism from the non-covalent intercalation that is typical for many planar heterocyclic compounds. nih.gov While both the nitro-substituted and non-nitro-substituted analogues in that study showed similar non-covalent binding affinities, the ability of the nitro compound to form a covalent bond under reducing conditions represents a significant enhancement of its DNA-damaging potential. nih.gov This suggests that 3-nitro-6H-indolo[2,3-b]quinoxaline could also exhibit enhanced DNA binding and potential for bioreductive activation in hypoxic tumor environments.

Modulation of Enzyme Inhibition by Nitro Group

While direct evidence for the modulation of enzyme inhibition by the nitro group in this compound is not extensively detailed in the provided context, the general principles of SAR suggest that such a substitution would have a significant impact. The electron-withdrawing properties of the nitro group can alter the electron density of the entire heterocyclic system, which could, in turn, affect its binding to the active site of an enzyme.

The following table provides a comparative overview of the effects of nitro substitution on DNA binding, based on analogous compounds:

Compound Key Structural Feature DNA Binding Mechanism
Benzothiazolo[3,2-a]quinolinium chloride (BQ-106) No nitro group Non-covalent intercalation
3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride (NBQ-91) Nitro group present Non-covalent intercalation and covalent binding upon reduction

Structure-Activity Relationships for Antiviral and Antiparasitic Potency

Antiviral Potency

The antiviral activity of the parent 6H-indolo[2,3-b]quinoxaline scaffold is well-established, with derivatives showing significant efficacy against a range of viruses, particularly herpesviruses such as human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). chalmers.senih.gov The primary mechanism of action for these compounds is the intercalation of the planar aromatic system into viral DNA, which disrupts viral replication processes. chalmers.sechalmers.se

The antiviral effect is highly dependent on the ability of the molecule to bind to DNA. Studies on various derivatives have highlighted several key structural features that govern this activity:

Planarity: A planar polyaromatic system is essential for effective DNA intercalation. Modifications that reduce the planarity of the indoloquinoxaline core, such as the saturation of the indole ring to form tetrahydroindolo[2,3-b]quinoxalines, have been shown to significantly weaken both DNA binding and antiviral activity. researchgate.net

Side Chains: The introduction of side chains, particularly at the N-6 position of the indole ring, plays a critical role in modulating antiviral potency. Cationic side chains, such as dimethylaminoethyl groups, can enhance DNA binding affinity through electrostatic interactions with the phosphate backbone of DNA, leading to increased antiviral effects. nih.gov The well-known antiviral agent B-220, a 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, demonstrates potent inhibition of herpesviruses at low micromolar concentrations. nih.gov

Substituents on the Aromatic Rings: The nature and position of substituents on the quinoxaline and indole rings influence the electronic properties of the molecule and its interaction with DNA. The introduction of a nitro group at the C-3 position, being a strong electron-withdrawing group, is expected to significantly alter the electron density of the aromatic system. This can affect the intercalation process and, consequently, the antiviral potency. While direct SAR studies on a series of 3-nitro analogs are limited in the reviewed literature, the established importance of DNA binding suggests that the nitro group's influence on this interaction is a key determinant of its antiviral profile.

The antiviral activity of selected indolo[2,3-b]quinoxaline derivatives against herpesviruses underscores the potential of this scaffold.

CompoundSubstitutionsTarget VirusActivity (IC50)Reference
B-2202,3-dimethyl, 6-(dimethylaminoethyl)HSV-1, CMV, VZV1-5 µM nih.gov
Generic Indolo[2,3-b]quinoxaline DimerDicationic dimerCMV, HSV-1, VZVHigh (DNA binding constant ~10⁹ M⁻¹) chalmers.senih.gov

Antiparasitic Potency

The nitroquinoxaline moiety is a recognized pharmacophore in the development of antiparasitic agents. chalmers.se Studies on a variety of quinoxaline derivatives have demonstrated their efficacy against parasites such as Schistosoma mansoni, Trypanosoma cruzi, and Leishmania amazonensis. chalmers.senih.gov

The addition of a nitro group to the quinoxaline scaffold has been shown to be a viable strategy for enhancing antiparasitic activity. nih.gov This effect is often attributed to the ability of the nitro group to participate in redox cycling within the parasite, generating reactive oxygen species that are detrimental to the organism. nih.gov

SAR studies on a series of 2,3-disubstituted 6-nitroquinoxalines against S. mansoni have provided valuable insights:

Effect of the Nitro Group: The presence of a nitro group at the C-6 position can increase potency compared to the non-nitrated analog. For instance, the introduction of a nitro group to a quinoxaline with a 3,4-dichloroaniline (B118046) substituent resulted in a notable increase in activity against the newly transformed schistosomula (NTS) stage of the parasite. nih.gov

Substituents at C-2 and C-3: The nature of the substituents at the C-2 and C-3 positions of the quinoxaline ring is critical. Symmetrical substitution with moieties like 3,4-dichloroaniline has yielded compounds with high potency against both NTS and adult worms, with IC50 values in the sub-micromolar range, comparable to the drug praziquantel. nih.gov

Halogenation: The presence of halogen atoms, such as chlorine or bromine, on the substituents often correlates with increased antiparasitic activity. nih.gov This is evident in the high potency of compounds bearing dichloroaniline groups. nih.gov

The following table summarizes the activity of representative nitroquinoxaline analogs against S. mansoni.

Compound IDCore StructureSubstituents (R)Activity vs Adult S. mansoni (IC50)Reference
276-NitroquinoxalineR = 3-Chloro-4-fluoroaniline0.29 µM nih.gov
296-NitroquinoxalineR = 4-Chloroaniline0.28 µM nih.gov
306-NitroquinoxalineR = 3,4-Dichloroaniline0.17 µM nih.gov
PraziquantelReference Drug-0.1 µM nih.gov

These findings highlight that while the this compound core combines the DNA-intercalating potential of the indoloquinoxaline scaffold with the redox properties of nitroaromatics, its specific activity is finely tuned by the nature and position of other substituents on the heterocyclic system.

Emerging Applications in Advanced Materials Science

Development as N-Type Organic Semiconductors

Quinoxaline (B1680401) derivatives are recognized for their potential as n-type transistor materials due to their tunable properties such as high electron mobility and optimal energy levels. nih.gov The indolo[2,3-b]quinoxaline scaffold, in particular, has been investigated for its utility in organic electronics, including as an electron-transporting layer in organic light-emitting diodes (OLEDs). researchgate.netbenthamscience.com The inherent electron-deficient nature of the quinoxaline core facilitates electron transport, a key characteristic of n-type semiconductors.

Electron Transport Layer Functionality

Derivatives of 6H-indolo[2,3-b]quinoxaline have been successfully utilized as electron-transporting and emitting layers in OLEDs. researchgate.netresearchgate.net The planar structure and extended π-conjugation of the indoloquinoxaline core are advantageous for charge transport. researchgate.net The introduction of electron-withdrawing groups, such as the nitro group in 3-Nitro-6H-indolo[2,3-b]quinoxaline, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical factor for efficient electron injection and transport from the cathode in an OLED device. This strategic modification of the molecular energy levels is a common approach to enhance the performance of n-type organic semiconductors. nih.gov

Donor-Acceptor Architecture Design Principles

The design of donor-acceptor (D-A) conjugated polymers is a fundamental strategy for engineering the band gap and electronic properties of organic semiconductors. nih.gov The indolo[2,3-b]quinoxaline unit itself can be considered an intrinsic D-A system, with the indole (B1671886) moiety acting as the electron donor and the quinoxaline as the electron acceptor. researchgate.net This built-in D-A character facilitates intramolecular charge transfer (ICT), which is crucial for many optoelectronic applications. researchgate.net

In the broader context of D-A polymer design, the planarity of the molecular structure and the degree of electron delocalization are key principles. nih.gov Fusing aromatic structures to create more extended π-systems generally enhances charge transfer between donor and acceptor units. nih.gov The rigid and planar geometry of the indolo[2,3-b]quinoxaline scaffold promotes strong π-π stacking interactions, which can improve charge mobility in the solid state. researchgate.net The nitro group in this compound acts as a strong electron-accepting substituent, which can further polarize the molecule and enhance the ICT characteristics, a desirable trait for advanced semiconductor materials. researchgate.net

Application in Organic Photovoltaics

The unique photophysical properties of indolo[2,3-b]quinoxaline derivatives have led to their exploration in the field of organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs). researchgate.net

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Co-Sensitizers

Indolo[2,3-b]quinoxaline-based organic dyes have been synthesized and successfully employed as photosensitizers in DSSCs. researchgate.netrsc.org In one study, three metal-free organic dyes incorporating the indolo[2,3-b]quinoxaline (IQ) moiety as the core building block were designed and synthesized. rsc.org These dyes, when used as sensitizers, demonstrated good photovoltaic performance. For instance, the dye coded FS10 achieved a power conversion efficiency of 5.27%. rsc.org

Sensitizer Configuration Power Conversion Efficiency (η) Short-Circuit Current (Jsc) Open-Circuit Voltage (Voc) Fill Factor (FF)
FS10 alone5.27%Not specified in abstract0.676 V70.1%
HD-2 alone7.47%19.00 mA cm⁻²0.650 V60.5%
FS10 + HD-2 (Co-sensitization)8.32%18.68 mA cm⁻²0.672 V66.2%

Table generated from data in the New Journal of Chemistry. rsc.org

Utilization in Redox Flow Batteries

The search for stable and high-performance redox-active materials is a central challenge in the development of redox flow batteries (RFBs), a promising technology for large-scale energy storage. nih.govresearchgate.net The indolo[2,3-b]quinoxaline scaffold has emerged as a promising new platform for designing anolytes for nonaqueous redox flow batteries (NARFBs). nih.govresearchgate.net

Anolyte Scaffold Design for Enhanced Stability and Low Reduction Potential

Researchers have designed and evaluated indolo[2,3-b]quinoxaline derivatives as a new anolyte scaffold for NARFBs. nih.govresearchgate.net The design strategy involves expanding the conjugated π-system by fusing a π-donating nitrogen atom, which enhances charge delocalization in the charged intermediates, leading to improved stability. nih.gov This approach aims to achieve a low reduction potential while maintaining high stability. nih.gov

A specific derivative, a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, demonstrated particularly promising properties. nih.govresearchgate.net This compound exhibited a low reduction potential of -2.01 V (vs Fc/Fc+), high solubility of over 2.7 M in acetonitrile, and excellent stability, with 99.86% capacity retention over 202 cycles in H-cell testing. nih.govresearchgate.net

When this anolyte was paired with a catholyte, N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), the resulting all-organic NARFB achieved a cell voltage of 2.3 V and demonstrated 95.8% capacity retention over 120 cycles. nih.govresearchgate.net These findings highlight the potential of the indolo[2,3-b]quinoxaline scaffold for developing high-performance anolytes for next-generation energy storage systems. nih.gov

Anolyte Reduction Potential (vs Fc/Fc+) Solubility (in acetonitrile) H-Cell Capacity Retention Flow Battery Capacity Retention
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 V>2.7 M99.86% over 202 cycles95.8% over 120 cycles (with MEEPT catholyte)

Table generated from data in the Journal of the American Chemical Society. nih.govresearchgate.net

Fluorescent Probe Development

The inherent photophysical properties of the indolo[2,3-b]quinoxaline scaffold have prompted investigations into its potential for the development of fluorescent probes. The introduction of specific substituents, such as the nitro group, can significantly modulate these properties, paving the way for sensors tailored to specific applications. Research in this area often focuses on how the electron-withdrawing nature of the nitro group influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission spectra.

Detailed Research Findings

While specific research on the fluorescent probe applications of This compound is limited, studies on closely related derivatives provide valuable insights into the expected behavior of this compound class. A notable study on a series of (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone dyes included a derivative with a nitro group, offering a glimpse into the impact of this functional group on the photophysical properties. researchgate.net

In this research, a derivative, (9-Nitro-6-methyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone , was synthesized and its photophysical properties were examined in various solvents. The presence of the electron-withdrawing nitro group at the 9-position, combined with the donor-acceptor architecture of the molecule, was found to induce a significant intramolecular charge transfer (ICT) transition. researchgate.net This ICT character is fundamental to the development of fluorescent probes, as changes in the local environment of the probe can alter the efficiency of this charge transfer, leading to a detectable change in the fluorescence signal.

The photophysical data for this nitro-substituted derivative are summarized in the tables below.

Absorption and Emission Data for (9-Nitro-6-methyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone in Various Solvents researchgate.net

SolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Stokes Shift (nm)
Toluene490614124
Ethyl Acetate483610127
Chloroform485590105
DMSO488603115

Quantum Yield and Optical Band Gap for (9-Nitro-6-methyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone researchgate.net

SolventQuantum Yield (ΦF)Optical Band Gap (Eg, eV)
Toluene0.012.10

The data reveal that the nitro-substituted indoloquinoxaline derivative exhibits emission in the orange-red region of the spectrum. However, the fluorescence quantum yield is notably low (0.01 in toluene). This is a common characteristic of aromatic compounds bearing a nitro group. ccspublishing.org.cnrsc.orgx-mol.comnih.gov The nitro group is a well-known fluorescence quencher, often promoting non-radiative decay pathways such as intersystem crossing from the singlet excited state to the triplet state. ccspublishing.org.cnrsc.org This quenching effect is a critical consideration in the design of fluorescent probes. While it can be a disadvantage, it can also be exploited in "turn-on" sensing mechanisms, where the interaction with an analyte suppresses the quenching effect and restores fluorescence.

Theoretical studies, such as Density Functional Theory (DFT) calculations, on these nitro-containing derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich indole moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient quinoxaline and the attached electron-withdrawing groups. researchgate.net The introduction of a strong electron-withdrawing group like the nitro group can lower the LUMO energy level, thereby reducing the HOMO-LUMO energy gap and causing a red-shift in the absorption spectrum. researchgate.net This tunability of the electronic properties is a key advantage of this class of compounds for developing sensors for a variety of applications. nih.govnih.govmdpi.comnih.gov

The development of fluorescent probes based on the This compound core would likely leverage these fundamental principles. The position of the nitro group at the 3-position of the quinoxaline ring would influence the electronic distribution and, consequently, the photophysical response. Future research in this area could explore the sensitivity of the fluorescence of this specific isomer to changes in environmental polarity, pH, or the presence of specific analytes, which could lead to the creation of novel and effective fluorescent sensors. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Achievements for 3-Nitro-6H-indolo[2,3-b]quinoxaline and Related Analogues

Research into 6H-indolo[2,3-b]quinoxaline and its analogues has led to significant advancements in synthetic methodologies and the understanding of their structure-activity relationships. While specific data for the 3-nitro derivative is limited, the achievements for the parent compound and its other substituted analogues provide a strong foundation for predicting its potential.

A common and efficient route for the synthesis of the 6H-indolo[2,3-b]quinoxaline core involves the condensation of an appropriate isatin (B1672199) derivative with o-phenylenediamine (B120857). bohrium.combenthamscience.comresearchgate.net For the synthesis of this compound, this would likely involve the use of 5-nitroisatin (B147319). Alternative modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions followed by intramolecular oxidative cyclodehydrogenation, have also been developed, offering access to a wider range of derivatives. bohrium.comnih.govrsc.org

The primary mechanism of pharmacological action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into DNA, leading to cytotoxic effects against various cancer cell lines. nih.govnih.gov The planar nature of the tetracyclic system facilitates this intercalation. The introduction of different substituents on the indole (B1671886) nitrogen and the quinoxaline (B1680401) ring has been shown to significantly influence their DNA binding affinity and cytotoxic potency. For instance, compounds with a dimethylaminoethyl side chain have demonstrated strong DNA binding and significant cytotoxicity. nih.gov It is plausible that the electron-withdrawing nature of the nitro group in this compound could enhance its DNA intercalating ability and, consequently, its antitumor activity.

In the realm of materials science, the 6H-indolo[2,3-b]quinoxaline scaffold has been explored for its electrochemical and photophysical properties. Derivatives have been investigated as n-type materials in organic electronics and as sensitizers in dye-sensitized solar cells. researchgate.netresearchgate.net The introduction of a nitro group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which could be beneficial for applications in electron-transporting layers. researchgate.net Furthermore, the core structure has been identified as a promising scaffold for anolytes in nonaqueous redox flow batteries, exhibiting high stability and low reduction potentials. nih.govacs.org

Compound/Analogue Key Academic Achievement Potential Implication for this compound
6H-Indolo[2,3-b]quinoxaline Derivatives Efficient synthesis via condensation of isatins and o-phenylenediamines. bohrium.comresearchgate.netA straightforward synthetic route using 5-nitroisatin is expected.
6H-Indolo[2,3-b]quinoxaline Derivatives Development of palladium-catalyzed synthesis methods (e.g., Buchwald–Hartwig amination). nih.govrsc.orgOffers alternative and potentially more versatile synthetic pathways.
Various Substituted Analogues Demonstrated significant in vitro cytotoxic activity against various cancer cell lines (e.g., HL-60). nih.govnih.govThe nitro group may enhance cytotoxic potency.
Analogues with Amino Side Chains Strong DNA intercalation and induction of G2/M cell cycle arrest. nih.govPotential for strong DNA binding and anticancer activity.
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives Low-lying LUMO energy levels, suitable for n-type materials in organic electronics. researchgate.netThe nitro group is expected to further lower the LUMO, enhancing electron-transport properties.
tert-Butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline High stability and low reduction potential as an anolyte in nonaqueous redox flow batteries. nih.govacs.orgPotential for use in energy storage applications, with the nitro group modifying electrochemical properties.

Unexplored Research Avenues and Challenges

Despite the extensive research on the 6H-indolo[2,3-b]quinoxaline scaffold, the specific 3-nitro derivative remains largely unexplored, presenting several research opportunities and challenges.

A primary challenge is the definitive synthesis and characterization of this compound. While the condensation of 5-nitroisatin with o-phenylenediamine is a logical starting point, the regioselectivity of the reaction and the isolation of the desired isomer would need to be rigorously established.

The biological activities of the 3-nitro derivative are yet to be systematically investigated. Key unexplored avenues include:

Comprehensive Cytotoxicity Screening: Evaluating its activity against a broad panel of cancer cell lines to identify potential selective anticancer effects.

Mechanism of Action Studies: Determining if its primary mode of action is DNA intercalation, inhibition of topoisomerase enzymes, or another mechanism. nih.gov

Antiviral and Antimicrobial Evaluation: Assessing its potential against a range of viruses and bacteria, given the known activities of related compounds. sapub.orgderpharmachemica.com

Neuroprotective or Neurotoxic Effects: Investigating its impact on neuronal cells, as some nitro-aromatic compounds are known to have neurological effects.

In materials science, the photophysical and electrochemical properties of this compound need to be characterized. This includes measuring its absorption and emission spectra, determining its quantum yield, and evaluating its redox potentials. These studies would reveal its suitability for applications in OLEDs, organic photovoltaics, and as a component in redox flow batteries.

A significant challenge will be to understand the precise influence of the 3-nitro group on the properties of the parent molecule. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its geometry, electronic structure, and spectral properties, guiding experimental efforts.

Potential for Novel Design and Development in Medicinal Chemistry and Materials Science

The this compound core offers a versatile platform for the design and development of novel molecules with tailored properties for both medicinal chemistry and materials science.

In medicinal chemistry, the 3-nitro group can serve as a handle for further chemical modifications. For example, reduction of the nitro group to an amino group would provide a site for the attachment of various side chains, which are known to be crucial for modulating biological activity. nih.gov This could lead to the development of new anticancer agents with improved efficacy and selectivity. Furthermore, the introduction of the nitro group could be a strategy to overcome drug resistance mechanisms.

The development of N-glycosylated derivatives of this compound is another promising avenue, as glycosylation can improve the pharmacokinetic properties of a drug and its cellular uptake. rsc.org

In the field of materials science, the electron-accepting nature of the 3-nitro group can be exploited to design novel donor-acceptor type molecules with interesting photophysical properties. By coupling this compound with various electron-donating moieties, it may be possible to create new dyes for solar cells or emitters for OLEDs with tunable emission colors.

The electrochemical properties of this compound could also be fine-tuned through further derivatization, leading to the development of more efficient and stable materials for energy storage applications. The ability to systematically modify the electronic properties of the 6H-indolo[2,3-b]quinoxaline scaffold through substitution makes it a highly attractive target for the rational design of new functional materials.

Q & A

Q. What are the predominant synthetic routes for 3-Nitro-6H-indolo[2,3-b]quinoxaline derivatives?

The synthesis primarily involves transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed C–N coupling) and intramolecular oxidative cyclodehydrogenation (SNH reactions). A common starting material is 2,3-dibromoquinoxaline, which undergoes Pd-catalyzed Suzuki coupling or C–H activation for annulation. For nitro-substituted derivatives, post-synthetic nitration or direct functionalization of pre-formed indoloquinoxaline cores is employed. Key methodologies include:

  • One-pot Pd-catalyzed C–N coupling (yields: ~60-80%, limited substrate scope)
  • Two-step Suzuki coupling followed by annulation (broader substrate tolerance, yields: ~70-90%) .
Method CatalystYield RangeSubstrate Flexibility
One-pot C–N couplingPd(PPh₃)₄60-80%Limited
Two-step Suzuki/annulationPd(OAc)₂/XPhos70-90%High

Q. How is this compound characterized structurally and electronically?

Characterization involves NMR (¹H/¹³C), FT-IR (C–N/C–NO₂ stretching), and X-ray crystallography for bond-length analysis (e.g., O2–N3–C5 angle: 117.62° in nitro-substituted derivatives). Electrochemical studies (cyclic voltammetry) determine HOMO/LUMO levels, while UV-Vis spectroscopy identifies absorption maxima (~400-600 nm) influenced by nitro-group electron-withdrawing effects .

Advanced Research Questions

Q. How do one-pot and two-step Pd-catalyzed approaches differ in substrate scope and mechanistic pathways?

The one-pot method relies on sequential C–H activation and coupling, favoring aromatic amines but struggling with sterically hindered substrates. In contrast, the two-step approach separates Suzuki cross-coupling (for aryl/alkyl group introduction) and annulation, enabling access to diverse substituents (e.g., aliphatic amines, thiophene derivatives). Mechanistically, the one-pot route proceeds via oxidative addition of Pd(0) to C–Br bonds, while the two-step method leverages Pd(II)-mediated C–N bond formation. Substrate limitations in the one-pot method arise from competing side reactions in complex mixtures .

Q. What strategies enhance the DNA intercalation efficiency of this compound derivatives?

Intercalation is optimized through:

  • Side-chain modifications : Dimethylaminoethyl or morpholinoethyl groups improve binding via minor-groove interactions (e.g., compound B-220, ΔTₘ: +8°C for DNA thermal stabilization).
  • Nitro-group positioning : Para-nitro substitution enhances planarity, facilitating π-π stacking with base pairs. Assessment methods include:
  • UV-Vis hypochromism (e.g., 30-40% reduction at λₘₐₓ with 200 μM DNA).
  • Electric linear dichroism (LD) to confirm intercalative geometry .

Q. How can contradictory HOMO-LUMO data across studies be resolved?

Discrepancies arise from solvent effects, computational methods (e.g., DFT vs. TDDFT), and substituent electronic contributions. To resolve:

  • Standardize measurement conditions (e.g., acetonitrile vs. DMSO solvent polarity).
  • Use TDDFT simulations with CAM-B3LYP/6-31G* basis sets to correlate experimental and theoretical bandgaps.
  • Control substituent effects : Electron-donating groups (e.g., methoxy) raise HOMO, while nitro groups lower LUMO .

Q. What role does the indoloquinoxaline core play in dye-sensitized solar cells (DSSCs)?

The core acts as a rigid donor with extended π-conjugation, reducing bandgaps (e.g., 1.8-2.2 eV) and enabling broad visible absorption. Key design principles:

  • Linker choice : Bithiophene linkers redshift absorption (e.g., λₘₐₓ: 550 nm vs. 520 nm for phenyl linkers).
  • Anchoring groups : Cyanoacrylic acid ensures TiO₂ binding, improving electron injection (efficiency: ~5.56-9.24%). Co-sensitization with thienopyrazine derivatives further enhances efficiency (~6.2-7.12%) .

Methodological Case Studies

Q. How are triazole-functionalized derivatives synthesized for anticancer studies?

CuAAC click chemistry is used to append 1,2,3-triazole moieties:

  • Step 1: Azide-alkyne cycloaddition with 6-(prop-2-yn-1-yl)-6H-indoloquinoxaline.
  • Step 2: Characterization via HRMS and ¹H NMR (triazole proton: δ 8.1-8.3 ppm). These derivatives show enhanced cytotoxicity (IC₅₀: 2-10 μM) against HeLa cells via topoisomerase inhibition .

Q. What analytical techniques quantify aggregation effects in indoloquinoxaline-based dyes?

  • AFM/TEM : Visualize dye layer morphology on TiO₂.
  • DLS : Measure aggregate size (e.g., 50-200 nm clusters).
  • EIS : Assess charge-transfer resistance (R_ct) changes due to aggregation (e.g., R_ct increase from 20 Ω to 100 Ω reduces efficiency by 30%) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the antiviral vs. anticancer efficacy of indoloquinoxalines?

Divergent biological activities stem from:

  • Substituent-dependent mechanisms : Antiviral activity (e.g., anti-HSV-1) correlates with DNA intercalation, while anticancer effects involve topoisomerase II inhibition.
  • Cell-line specificity : Compound 9-OH-B-220 shows IC₅₀ = 0.5 μM for leukemia vs. 5 μM for solid tumors. Resolution requires targeted in vitro assays (e.g., luciferase-based viral replication vs. MTT cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.